3-Methoxytriphenylamine
Overview
Description
3-Methoxytriphenylamine: is an organic compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . It is characterized by a triphenylamine core with a methoxy group (-OCH3) attached to one of the phenyl rings. This compound is known for its applications in the synthesis of Schiff base molecules, which are used as fluorescence and colorimetric chemosensors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxytriphenylamine can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-fluoronitrobenzene with o-, m-, and p-anisidine to produce diamine monomers with methoxy group substituents in the ortho, meta, and para positions of the triphenylamine moiety . Another method involves the reaction of 3-chloroanisole with diphenylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic aromatic substitution and direct polycondensation reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxytriphenylamine undergoes various chemical reactions, including:
Oxidation: The nitrogen center in the triphenylamine core can be easily oxidized to form a stable cationic radical.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as sodium t-butanolate and 1,4-dioxane are used under inert atmosphere conditions.
Major Products:
Scientific Research Applications
3-Methoxytriphenylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methoxytriphenylamine primarily involves its ability to undergo oxidation at the nitrogen center of the triphenylamine core. This oxidation process forms a stable cationic radical, which is associated with a noticeable change in coloration . The compound’s electrochemical properties, such as the band gap and color change, can be controlled by adjusting the position of the methoxy substituent and introducing side groups .
Comparison with Similar Compounds
Triphenylamine (TPA): Lacks the methoxy group, making it less versatile in certain applications.
4,4′-Bis(4-diphenylaminobenzamido)-4′′-methoxytriphenylamine (MeOTPA-(TPA)2): Contains additional diphenylaminobenzamido groups, enhancing its electrochemical properties.
4,4′-Bis(4-(carbazol-9-yl)benzamido)-4′′-methoxytriphenylamine (MeOTPA-(NPC)2): Contains carbazole groups, providing different electrochromic behaviors.
Uniqueness: 3-Methoxytriphenylamine is unique due to its methoxy substituent, which enhances its fluorescence and electrochromic properties. This makes it particularly useful in applications requiring sensitive detection and colorimetric changes .
Properties
IUPAC Name |
3-methoxy-N,N-diphenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-21-19-14-8-13-18(15-19)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIPGWFTBPVNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563576 | |
Record name | 3-Methoxy-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20588-62-9 | |
Record name | 3-Methoxy-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxytriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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